Methyl2-amino-3-(isoquinolin-1-yl)propanoatedihydrochloride
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Overview
Description
Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride typically involves the reaction of isoquinoline with a suitable amino acid derivative under specific conditions. The process often includes steps such as esterification, amination, and hydrochloride salt formation. The reaction conditions may vary, but common reagents include methylating agents, amine sources, and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process is optimized for efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce amine-modified compounds.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(quinolin-1-yl)propanoate
- Methyl 2-amino-3-(isoquinolin-2-yl)propanoate
- Methyl 2-amino-3-(quinolin-2-yl)propanoate
Uniqueness
Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Biological Activity
Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is C13H15Cl2N2O2, with a molecular weight of approximately 290.18 g/mol. The compound features an isoquinoline moiety linked to a propanoic acid derivative, which contributes to its pharmacological properties.
1. Antimicrobial Properties
Preliminary studies indicate that methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride exhibits antimicrobial activity. Research has shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in treating infections .
2. Interaction with Biological Targets
Interaction studies reveal that this compound has binding affinities with several biological targets, which may include receptors and enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of TNF-alpha converting enzyme (TACE), which is crucial for reducing TNF-alpha production linked to various inflammatory diseases .
Comparative Analysis with Similar Compounds
The uniqueness of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride lies in its specific isoquinoline structure. Below is a comparison with similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | Indole instead of isoquinoline | Known for neuroprotective effects |
Methyl (R)-2-amino-3-(4-imidazolyl)propionate dihydrochloride | Imidazole ring | Exhibits anti-inflammatory properties |
Methyl 2-amino-3-(4-pyridyl)propanoate hydrochloride | Pyridine instead of isoquinoline | Potential use in cancer therapy |
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological mechanisms of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride:
- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations.
- Inflammatory Response Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, suggesting a role in managing conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Neuroprotective Potential : Investigations into neuroprotective effects revealed that the compound could mitigate neuronal cell death in models of oxidative stress, indicating potential applications in neurodegenerative diseases .
Properties
Molecular Formula |
C13H16Cl2N2O2 |
---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
methyl 2-amino-3-isoquinolin-1-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11(14)8-12-10-5-3-2-4-9(10)6-7-15-12;;/h2-7,11H,8,14H2,1H3;2*1H |
InChI Key |
FHRIOIJQIUWTKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=CC2=CC=CC=C21)N.Cl.Cl |
Origin of Product |
United States |
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